molecular formula C16H19F3N2O3 B2876557 7-methoxy-8-(4-(trifluoromethyl)piperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one CAS No. 2034420-97-6

7-methoxy-8-(4-(trifluoromethyl)piperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2876557
CAS No.: 2034420-97-6
M. Wt: 344.334
InChI Key: WEVINOMWSOBYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-8-(4-(trifluoromethyl)piperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a complex heterocyclic compound offered for research and development purposes. This molecule incorporates a 2,3-dihydroindolizin-5(1H)-one core, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and natural product structures . The structure is further functionalized with a 4-(trifluoromethyl)piperidine-1-carbonyl group at the 8-position. The trifluoromethyl group is a common motif in modern drug design, known to influence a compound's metabolic stability, lipophilicity, and binding affinity . The specific biological target and mechanism of action for this compound are areas of active investigation, though molecules with similar architectures are frequently explored as modulators of enzymatic activity or protein-protein interactions in signaling pathways . Its well-defined structure makes it a valuable building block for chemical biology and a key intermediate in the synthesis of more complex chemical entities for high-throughput screening campaigns. This product is intended for laboratory research use by qualified professionals only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and conduct all necessary risk assessments before handling.

Properties

IUPAC Name

7-methoxy-8-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-24-12-9-13(22)21-6-2-3-11(21)14(12)15(23)20-7-4-10(5-8-20)16(17,18)19/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVINOMWSOBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-8-(4-(trifluoromethyl)piperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one, with the CAS number 2034420-97-6, is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

PropertyValue
Molecular FormulaC16H19F3N2O3
Molecular Weight344.3289 g/mol
SMILESCOc1cc(=O)n2c(c1C(=O)N1CCC(CC1)C(F)(F)F)CCC2

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

  • Activation of Transcription Factors : A study highlighted that certain derivatives can induce the expression of activating transcription factor 3 (ATF3), which plays a role in metabolic syndrome management by promoting lipid metabolism and reducing adipocyte hypertrophy .
  • Inhibition of Specific Pathways : Compounds with a similar structure have shown potential in inhibiting pathways involved in inflammation and metabolic disorders, suggesting that this compound might also have anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that derivatives of the compound can significantly affect cellular processes:

  • Lipid Metabolism : In pre-differentiated 3T3-L1 cells, certain analogs were found to lower lipid accumulation, indicating potential for managing obesity-related conditions .
  • Cell Viability and Proliferation : Research on similar compounds has shown effects on cell viability in cancer cell lines, suggesting potential anti-cancer properties .

In Vivo Studies

In vivo evaluations further support the biological activity of this compound:

  • Weight Loss and Glycemic Control : In animal models subjected to high-fat diets, administration of related compounds resulted in significant weight loss and improved glycemic profiles compared to controls .

Case Studies

Several case studies have explored the therapeutic implications of compounds related to this compound:

  • Metabolic Syndrome Management : A study indicated that a structurally similar compound led to reduced white adipose tissue mass and improved liver function markers in obese mice .
  • Anti-Cancer Activity : Another investigation reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, warranting further exploration into their use as anti-cancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound Not explicitly provided ~455 (estimated) 7-methoxy, 8-(4-(trifluoromethyl)piperidine-1-carbonyl) Indolizinone, carbonyl, trifluoromethyl
7-Phenyl-8-(4-phenylpiperazine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one (T508-0159) C₂₅H₂₅N₃O₂ 399.49 7-phenyl, 8-(4-phenylpiperazine-1-carbonyl) Indolizinone, piperazine, phenyl
8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(2-methylpyridine-3-carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxamide (S953-0076) C₂₄H₂₄F₃N₅O₂ 471.48 4-cyano-3-(trifluoromethyl)phenyl, 2-methylpyridine-3-carbonyl Spirocyclic amine, trifluoromethyl, cyano
BAY 80-6946 C₂₄H₂₈N₆O₄ 488.52 7-methoxy, 8-(3-morpholinopropoxy), imidazoquinazoline core Quinazoline, morpholine, methoxy
Key Observations:
  • Substituent Effects :
    • Trifluoromethyl : Present in both the target compound and S953-0076, this group enhances lipophilicity and metabolic stability compared to T508-0159’s phenyl groups .
    • Methoxy vs. Phenyl : The 7-methoxy group in the target compound may improve solubility relative to T508-0159’s 7-phenyl substituent .
    • Piperidine vs. Piperazine/Morpholine : The 4-(trifluoromethyl)piperidine in the target compound offers distinct conformational flexibility and steric effects compared to T508-0159’s piperazine or BAY 80-6946’s morpholine .

Hypothesized Pharmacological Profiles

Target Compound vs. T508-0159:
  • T508-0159’s phenyl and piperazine groups may favor kinase inhibition (common in imidazoquinazoline derivatives), while the target compound’s trifluoromethyl-piperidine and methoxy groups could enhance selectivity for lipid-modifying enzymes or GPCRs .
Target Compound vs. S953-0076:
  • S953-0076’s spirocyclic core and cyano group suggest applications in neurodegenerative diseases. The target compound’s indolizinone core may instead target cancer-related pathways, similar to BAY 80-6946’s autophagy inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.